molecular formula C27H21F3N4O2 B2675810 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1185036-13-8

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2675810
CAS No.: 1185036-13-8
M. Wt: 490.486
InChI Key: JZBOZNBEUMODFM-UHFFFAOYSA-N
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Description

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrimidoindole core, which is fused with a benzyl group, a methyl group, and a trifluoromethylphenylacetamide moiety. This unique arrangement of functional groups contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole skeleton. For instance, a condensation reaction between an indole derivative and a pyrimidine derivative under acidic or basic conditions can be employed.

    Introduction of the Benzyl and Methyl Groups: The benzyl and methyl groups can be introduced through alkylation reactions. Benzylation can be achieved using benzyl halides in the presence of a base, while methylation can be performed using methyl iodide or dimethyl sulfate.

    Attachment of the Trifluoromethylphenylacetamide Moiety: This step involves the acylation of the pyrimidoindole core with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzyl positions. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidoindole core. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The trifluoromethylphenylacetamide moiety can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioethers.

Scientific Research Applications

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidoindole core can intercalate with DNA, inhibiting the replication of cancer cells. The trifluoromethylphenylacetamide moiety can enhance the compound’s binding affinity to proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different biological activity.

    2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylphenyl)acetamide: Substitution of the trifluoromethyl group with a methyl group alters its chemical properties.

Uniqueness

The presence of the trifluoromethyl group in 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide enhances its lipophilicity and metabolic stability, making it more effective in biological systems compared to its analogs.

Properties

IUPAC Name

2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21F3N4O2/c1-17-11-12-22-19(13-17)24-25(26(36)33(16-31-24)14-18-7-3-2-4-8-18)34(22)15-23(35)32-21-10-6-5-9-20(21)27(28,29)30/h2-13,16H,14-15H2,1H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBOZNBEUMODFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC=CC=C5C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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